molecular formula C15H17N5O B7116717 N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine

N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B7116717
M. Wt: 283.33 g/mol
InChI Key: HLNGOHZDYAUJHY-UHFFFAOYSA-N
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Description

N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-3-21-13-4-11(6-16-9-13)7-17-12-5-14-10(2)19-20-15(14)18-8-12/h4-6,8-9,17H,3,7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNGOHZDYAUJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)CNC2=CC3=C(NN=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-ethoxypyridine-3-carbaldehyde with 3-methyl-1H-pyrazole-5-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethoxypyridin-3-yl)methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of both ethoxypyridine and pyrazolopyridine moieties

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